molecular formula C16H12N2 B085044 2,3-Diphenylbutanedinitrile CAS No. 15146-07-3

2,3-Diphenylbutanedinitrile

Cat. No.: B085044
CAS No.: 15146-07-3
M. Wt: 232.28 g/mol
InChI Key: KJPHABUGXMBVHI-UHFFFAOYSA-N
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Description

2,3-Diphenylbutanedinitrile is an organic compound with the molecular formula C16H12N2. It is also known by other names such as 2,3-diphenylsuccinonitrile and 1,2-diphenylethane-1,2-dinitrile . This compound is characterized by the presence of two phenyl groups attached to a butanedinitrile backbone, making it a dinitrile derivative. It is a solid at room temperature and has various applications in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Diphenylbutanedinitrile can be synthesized through several methods. One common synthetic route involves the reaction of benzyl cyanide with benzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic addition mechanism, followed by dehydration to form the dinitrile compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

2,3-Diphenylbutanedinitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,3-Diphenylbutanedinitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-diphenylbutanedinitrile depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitrile groups are reduced to primary amines through the transfer of electrons from the reducing agent to the nitrile carbon, followed by protonation . The molecular targets and pathways involved vary based on the reaction conditions and the reagents used.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Diphenylsuccinic acid anhydride
  • 1,2-Diphenylethane-1,2-dinitrile
  • 2,3-Diphenylsuccinonitrile

Uniqueness

2,3-Diphenylbutanedinitrile is unique due to its specific structural arrangement of phenyl groups and nitrile functionalities. This unique structure imparts distinct reactivity and properties compared to other similar compounds .

Properties

IUPAC Name

2,3-diphenylbutanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2/c17-11-15(13-7-3-1-4-8-13)16(12-18)14-9-5-2-6-10-14/h1-10,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPHABUGXMBVHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#N)C(C#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70934262
Record name 2,3-Diphenylbutanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70934262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15146-07-3, 5424-86-2
Record name NSC117511
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117511
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC12494
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12494
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Diphenylbutanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70934262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name meso-1,2-Dicyano-1,2-diphenylethane
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural differences between the meso and (±)- isomers of 2,3-diphenylbutanedinitrile?

A1: The key structural difference lies in the spatial arrangement of the substituents around the central C-C bond. [] The meso isomer of this compound (I) adopts a trans conformation, where the two phenyl groups and the two nitrile (CN) groups are on opposite sides of the central C-C bond. Conversely, the (±)- isomer (II) exhibits a gauche conformation for the nitrile groups, while the phenyl groups remain in a trans configuration. [] This difference in conformation can significantly influence the molecule's chemical interactions and overall properties.

Q2: How was the structural characterization of these isomers achieved?

A2: The research likely employed X-ray crystallography to determine the precise three-dimensional structures of both isomers. [] By analyzing the diffraction patterns produced when X-rays interact with the crystallized compound, researchers can determine the arrangement of atoms and bonds within the molecule. This technique provides valuable insights into the conformational preferences and structural features of the this compound isomers.

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